(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
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Description
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-2-yl)methanone
is a complex organic molecule. It contains a cyclopropyl group, a 1H-1,2,3-triazol-1-yl group, a pyrrolidin-1-yl group, and an indol-2-yl group .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the triazole ring often lies in a plane orthogonal to the attached cyclopropyl ring . There is considerable delocalization of π-electron density within the triazole ring .Scientific Research Applications
Cycloaddition Reactions for P2X7 Antagonists
A dipolar cycloaddition reaction developed for synthesizing P2X7 antagonists involved complex structures similar to the query compound. These structures have been explored for their potential in treating mood disorders, showing the relevance of such chemical frameworks in medicinal chemistry (Chrovian et al., 2018).
Synthesis of Heterocyclic Compounds
N-acyl derivatives were utilized for synthesizing tricyclic and bridged heterocyclic compounds, highlighting the utility of complex organic structures in creating new chemical entities with potential for various applications (Waly & el-Ablack, 2015).
Molecular Docking and Anticancer Agents
Research involving the synthesis and molecular docking of oxazole and pyrazoline compounds reflects the importance of intricate organic molecules in developing anticancer and antimicrobial agents. Such studies underscore the role of computational chemistry in drug discovery (Katariya et al., 2021).
Multicomponent Reactions for Polyheterocyclic Systems
The construction of unique polyheterocyclic systems via multicomponent reactions, involving compounds with structural similarities to the query, demonstrates the creative synthesis approaches for developing novel chemical entities. These methods are significant for advancing organic chemistry and material science (Cao et al., 2019).
Corrosion Inhibitors
Triazole derivatives have been studied as corrosion inhibitors for mild steel in acidic media. This application shows the versatility of such compounds beyond biomedical research, extending to industrial and engineering applications (Ma et al., 2017).
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(16-9-13-3-1-2-4-15(13)19-16)22-8-7-14(10-22)23-11-17(20-21-23)12-5-6-12/h1-4,9,11-12,14,19H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYLKVSEWUZSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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